3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one is a complex organic compound that features a triazole ring, a cyclohexene ring, and a methylthio group
Preparation Methods
The synthesis of 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-amino-5-methylthio-1H-1,2,4-triazole with cyclohex-2-en-1-one under specific reaction conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as 3-amino-1,2,4-triazole and 3-amino-5-methylthio-1H-1,2,4-triazole. Compared to these compounds, 3-[(3-methylthio-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one has a unique combination of a triazole ring and a cyclohexene ring, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N4OS |
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Molecular Weight |
224.29 g/mol |
IUPAC Name |
3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12N4OS/c1-15-9-11-8(12-13-9)10-6-3-2-4-7(14)5-6/h5H,2-4H2,1H3,(H2,10,11,12,13) |
InChI Key |
ZZFJGCBICTWSCI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=N1)NC2=CC(=O)CCC2 |
Origin of Product |
United States |
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